

A comparative study of Autogramin-2 and known cholesterol transport inhibitors.

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Compound of Interest

Compound Name: Autogramin-2

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A Comparative Analysis of **Autogramin-2** and Established Cholesterol Transport Inhibitors

This guide provides a detailed comparison of **Autogramin-2**, a novel inhibitor of the GRAMD1A cholesterol transfer protein, with well-characterized cholesterol transport inhibitors: U-18666A, Itraconazole, and Ezetimibe. The information is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.

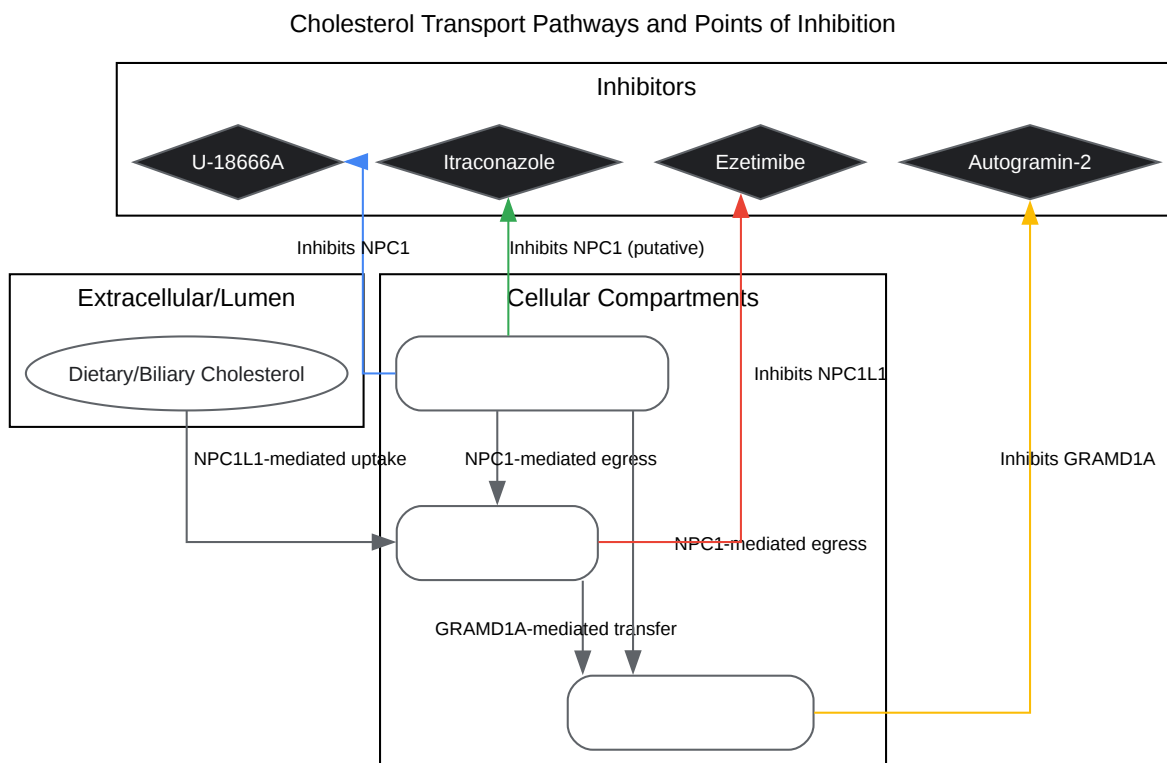
Quantitative Data Summary

The following table summarizes the key quantitative parameters of **Autogramin-2** and the selected known cholesterol transport inhibitors, providing a basis for direct comparison of their potency and targets.

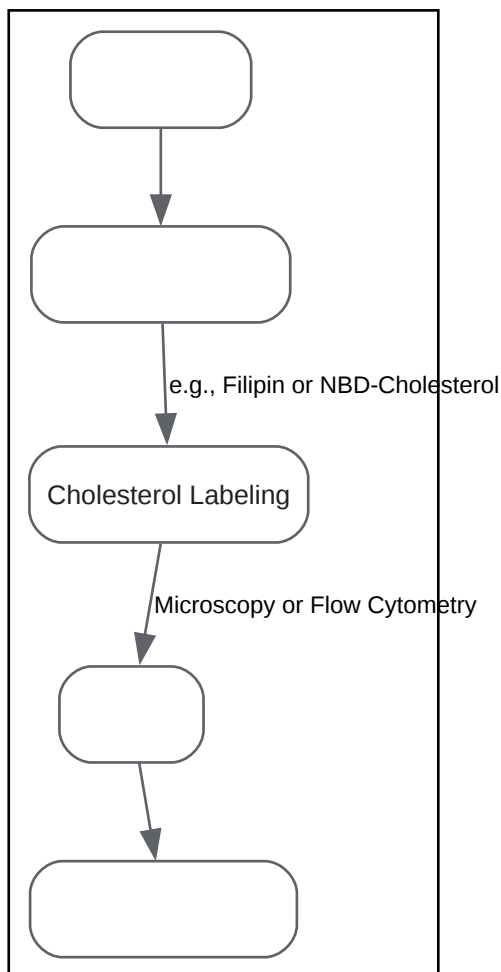
| Inhibitor | Target Protein | Mechanism of Action | IC50 / Ki / Kd | Cell-Based Assay |
|--------------|-----------------|--|--|--|
| Autogramin-2 | GRAMD1A | Competes with cholesterol for binding to the StART domain, inhibiting cholesterol transfer from the plasma membrane.[1][2] | IC50 < 1 μ M (Autophagy inhibition)[1][3]; Kd = 49 \pm 12 nM (Bodipy-autogramin to GRAMD1A StART domain)[1] | Inhibition of autophagosome formation in MCF7 cells.[1] |
| U-18666A | NPC1 | Binds to the sterol-sensing domain, inhibiting cholesterol egress from late endosomes/lysosomes.[4][5][6][7] | Ki = 0.02 μ M (Inhibition of LDL-cholesterol esterification in CHO-7 cells).[5] | Accumulation of intracellular cholesterol, mimicking Niemann-Pick type C disease.[4] |
| Itraconazole | NPC1 (proposed) | Blocks cholesterol release from late endosomes/lysosomes, leading to intracellular accumulation.[8][9][10] | IC50 \approx 200-400 nM (Inhibition of HUVEC proliferation and VEGFR2 glycosylation). | Filipin staining reveals intracellular cholesterol accumulation.[8][10] |
| Ezetimibe | NPC1L1 | Inhibits intestinal absorption of cholesterol by blocking the sterol-induced internalization of NPC1L1.[11][12][13] | IC50 = 50.2 nM (Inhibition of NPC1L1)[14]; Kd = 220 nM (Ezetimibe glucuronide to human NPC1L1).[15] | Reduction of cholesterol uptake in cells expressing NPC1L1.[11] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the points of inhibition for each compound within the cellular cholesterol transport pathways and a typical workflow for assessing cholesterol transport inhibition.



Experimental Workflow for Assessing Cholesterol Transport Inhibition



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